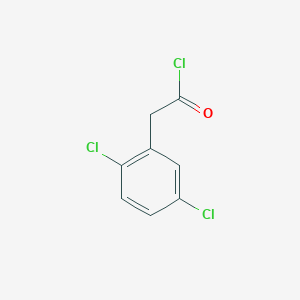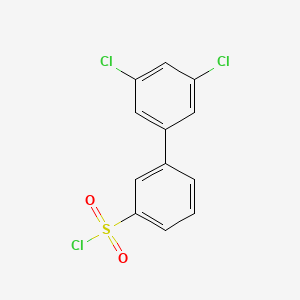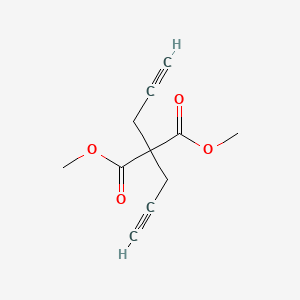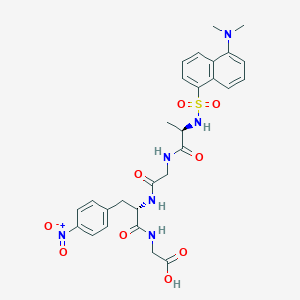
2,5-Dichlorophenylacetyl chloride
Overview
Description
“2,5-Dichlorophenylacetyl chloride” is a chemical compound with the CAS Number: 203314-48-1 . It has a molecular weight of 223.49 . The IUPAC name for this compound is (2,5-dichlorophenyl)acetyl chloride . It is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “2,5-Dichlorophenylacetyl chloride” is1S/C8H5Cl3O/c9-6-1-2-7 (10)5 (3-6)4-8 (11)12/h1-3H,4H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2,5-Dichlorophenylacetyl chloride” is a liquid at room temperature . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Photodegradation Studies
Research has explored the photodegradation of various chlorinated compounds, with 2,5-dichlorophenylacetyl chloride being identified as an intermediate in these processes. For instance, Suegara et al. (2005) reported the mass balance of chlorine during pentachlorophenol (PCP) photodegradation, identifying 2,5-dichlorophenol as an intermediate, which relates to 2,5-dichlorophenylacetyl chloride in its degradation pathway (Suegara et al., 2005).
Herbicide Degradation
The degradation of chlorophenoxy herbicides, which may involve 2,5-dichlorophenylacetyl chloride, has been studied in various conditions. Pignatello (1992) and Kundu et al. (2005) have researched the degradation of 2,4-D and 2,4,5-T herbicides in different environmental conditions, which could be relevant for understanding the behavior of related compounds like 2,5-dichlorophenylacetyl chloride (Pignatello, 1992); (Kundu, Pal, & Dikshit, 2005).
Synthesis and Biological Activity Studies
El-Diwani et al. (1992) explored the synthesis of N-substituted indole derivatives using chloroacetyl chloride, which is chemically related to 2,5-dichlorophenylacetyl chloride, for potential biological applications (El-Diwani et al., 1992).
Controlled-Release Herbicides
Mehltretter et al. (1974) researched the use of 2,4-dichlorophenoxyacetyl chloride, a compound closely related to 2,5-dichlorophenylacetyl chloride, in the development of controlled-release herbicides (Mehltretter, Roth, Weakley, McGuire, & Russell, 1974).
Polymer Synthesis and Properties
Ghassemi and McGrath (2004) conducted a study on the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, using 2,5-dichlorobenzoyl chloride, which is structurally similar to 2,5-dichlorophenylacetyl chloride, for advanced polymer applications (Ghassemi & McGrath, 2004).
Advanced Oxidation Processes
Vogna et al. (2004) investigated the advanced oxidation of diclofenac, identifying 2,5-dihydroxyphenylacetic acid as an intermediate, which could relate to the oxidative pathways involving 2,5-dichlorophenylacetyl chloride (Vogna, Marotta, Napolitano, Andreozzi, & d’Ischia, 2004).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements for this compound are P271, P260, and P280 .
properties
IUPAC Name |
2-(2,5-dichlorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYRSGUMKCHSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenylacetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)


![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)






![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)